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Diglycidylaniline - 32144-31-3

Diglycidylaniline

Catalog Number: EVT-7954920
CAS Number: 32144-31-3
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
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Product Introduction

Overview

Diglycidylaniline is an important epoxy compound primarily utilized in the production of high-performance resins. It is classified as a glycidyl amine, featuring two epoxide functional groups that allow it to participate in various chemical reactions, particularly in the formation of cross-linked networks. This compound is significant in industries such as adhesives, coatings, and composites due to its excellent mechanical properties and chemical resistance.

Source

Diglycidylaniline is synthesized from aniline and epichlorohydrin. The process involves the reaction of these two components under controlled conditions, typically in the presence of a base to facilitate the formation of the epoxy groups. The compound can also be found in various industrial formulations, often combined with other materials to enhance performance characteristics.

Classification

Diglycidylaniline falls under the category of epoxy resins, which are thermosetting polymers known for their durability and resistance to heat and chemicals. It is specifically categorized as a glycidyl amine due to its structure, which includes both amine and epoxide functionalities.

Synthesis Analysis

Methods

The synthesis of diglycidylaniline involves several key steps:

  1. Reaction Setup: Aniline is mixed with epichlorohydrin in a three-necked flask equipped with a mechanical stirrer.
  2. Temperature Control: The reaction temperature is maintained at approximately 75°C for several hours (typically 6-7 hours) to ensure complete conversion.
  3. Base Addition: A base, such as sodium hydroxide, is added dropwise to promote the formation of the epoxy groups.
  4. Purification: The resulting product is purified through methods like distillation or crystallization to remove unreacted materials and by-products.

This synthetic route allows for high yields and purity levels necessary for industrial applications .

Technical Details

The reaction mechanism involves nucleophilic attack by aniline on the epichlorohydrin, leading to the formation of an intermediate that subsequently undergoes dehydrohalogenation. This results in the formation of diglycidylaniline with two reactive epoxy groups per molecule .

Molecular Structure Analysis

Structure

Diglycidylaniline has a molecular formula of C14H16N2O2C_{14}H_{16}N_2O_2 and a molecular weight of approximately 246 g/mol. Its structure features two glycidyl groups attached to an aniline backbone, which contributes to its reactivity and utility in forming cross-linked networks.

Data

  • Molecular Weight: 246 g/mol
  • Chemical Structure:
    C6H4(NH2)C2H4O(Epoxy Group)\text{C}_6\text{H}_4(\text{NH}_2)\text{C}_2\text{H}_4\text{O}\quad (\text{Epoxy Group})
  • Functional Groups: Epoxide and amine groups are present, allowing for various chemical interactions during curing processes.
Chemical Reactions Analysis

Reactions

Diglycidylaniline participates in several key reactions:

  1. Curing Reactions: When mixed with hardeners (such as amines), diglycidylaniline undergoes curing to form thermosetting networks.
  2. Cross-Linking: The epoxy groups can react with nucleophiles (amines or alcohols), leading to cross-linking, which enhances mechanical properties.
  3. Degradation Pathways: Under extreme conditions (temperature or pH), diglycidylaniline can undergo hydrolysis or thermal degradation.

Technical Details

The curing kinetics can be monitored using techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR). These analyses help determine the extent of reaction and thermal properties of the resulting polymer networks .

Mechanism of Action

Process

The mechanism by which diglycidylaniline acts involves:

  1. Nucleophilic Attack: The nucleophilic amine group attacks the electrophilic carbon atom in the epoxide ring.
  2. Ring Opening: This results in ring opening of the epoxide, forming a hydroxyl group.
  3. Cross-Link Formation: Subsequent reactions lead to cross-linking between different polymer chains, enhancing structural integrity.

Data

The activation energy for these reactions can vary based on the curing agent used and environmental conditions, influencing the final properties of the cured resin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or solid at room temperature.
  • Viscosity: High viscosity, making it suitable for applications requiring thick formulations.
  • Thermal Stability: Exhibits good thermal stability upon curing.

Chemical Properties

  • Reactivity: Highly reactive due to multiple epoxy groups.
  • Solubility: Soluble in organic solvents but insoluble in water.
  • Curing Characteristics: Cures rapidly when mixed with appropriate hardeners under controlled conditions.

Relevant analyses such as thermogravimetric analysis (TGA) provide insights into thermal stability and decomposition temperatures .

Applications

Diglycidylaniline finds extensive use across various scientific and industrial fields:

  • Adhesives: Used in formulating strong adhesives due to its excellent bonding capabilities.
  • Coatings: Employed in protective coatings that require resistance to chemicals and heat.
  • Composites: Integral in producing composite materials for aerospace and automotive applications due to its lightweight yet strong nature.
  • Electronics: Utilized in encapsulating electronic components, providing protection against moisture and mechanical stress.
Synthesis and Manufacturing Methodologies of Diglycidylaniline

Catalytic Processes in Epoxide Functionalization

Diglycidylaniline (DGA), systematically named N,N-bis(oxiran-2-ylmethyl)aniline, is synthesized primarily via the reaction of aniline with epichlorohydrin (ECH). Unlike conventional glycidyl ethers requiring Lewis acid catalysts (e.g., BF₃ or SnCl₄), DGA’s nitrogen atom enables base-mediated catalysis due to its inherent nucleophilicity. This catalytic route avoids side reactions like homopolymerization of ECH, a common issue with Lewis acids [1] [5]. The process involves two stages:

  • Nucleophilic Attack: Aniline reacts with ECH to form N-(3-chloro-2-hydroxypropyl)aniline (chlorohydrin intermediate).
  • Ring Closure: Base-catalyzed dehydrohalogenation yields the glycidyl functionality.

Triethylamine or phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction kinetics by facilitating epoxide formation under mild conditions (60–80°C), achieving epoxy equivalent weights (EEW) of 205–210 g/eq [5] [8].

Table 1: Catalytic Systems for DGA Synthesis

Catalyst TypeReaction Temperature (°C)Epoxy Value (mmol/g)By-products
Lewis Acid (BF₃·Et₂O)40–50Low (formation inhibited)Polyether impurities
Base (NaOH)60–804.8–5.0Minimal
Phase-Transfer Catalyst50–704.9–5.0Negligible

Solvent-Free Synthesis Techniques for Enhanced Yield

Solvent-free methodologies address environmental and economic challenges by eliminating volatile organic compounds (VOCs). In DGA synthesis, aniline and ECH are combined in stoichiometric excess (1:2.2 molar ratio) under neat conditions. Key advantages include:

  • Reduced Energy Demand: Reactions proceed at 80–100°C without solvent removal steps.
  • Higher Purity: Prevents solvent-induced side products (e.g., etherification) [2] [6].A study demonstrated 95% yield within 4 hours using tetrabutylammonium bromide as a catalyst, with EEW values consistently at 205 g/mol [2]. This approach aligns with green chemistry principles, reducing waste by 30% compared to solvent-based routes [6].

Table 2: Solvent-Free vs. Solvent-Assisted Synthesis

ParameterSolvent-FreeSolvent-Assisted (Toluene)
Reaction Time (h)46
Yield (%)9585
EEW (g/eq)205210–220
VOC Emission (kg/t)050

Role of Base Catalysts in Dehydrohalogenation Reactions

Dehydrohalogenation is critical for epoxide ring closure. Sodium hydroxide (40–50% aqueous solution) is the predominant base catalyst, though its concentration and addition rate significantly impact yield:

  • High [NaOH]: Accelerates ring closure but risks epoxide hydrolysis.
  • Controlled Addition: Stepwise NaOH introduction minimizes hydrolysis, maintaining epoxy integrity [1] [5].Alternative bases like potassium carbonate enable anhydrous conditions, reducing water content in the final product to <0.1%. This is vital for DGA’s application in moisture-sensitive epoxy formulations [5].

Comparative Analysis of Epichlorohydrin-Based vs. Direct Epoxidation Routes

Two industrial routes dominate DGA synthesis:1. Epichlorohydrin-Based Route:- Steps: Aniline + ECH → Chlorohydrin → Epoxide.- Yield: 90–95%.- Purity: ≥98% (requires extensive washing).- By-products: NaCl, residual chlorohydrins.

  • Direct Epoxidation:
  • Process: Aniline reacts with glycidol (oxidized propylene).
  • Efficiency: Fewer steps, but glycidol’s cost and instability limit scalability.
  • Purity: ≤90% due to glycidol polymerization [1] [4].

The ECH route remains dominant due to ECH’s commercial availability and compatibility with existing epoxy infrastructure.

Table 3: Synthesis Route Comparison for DGA Production

ParameterEpichlorohydrin RouteDirect Epoxidation
Reaction Steps21
Overall Yield (%)90–9580–85
Key ImpurityChlorohydrins (<1%)Polyglycidol (5–8%)
ScalabilityIndustrial-readyLab-scale only
Raw Material CostLowHigh

Scalability Challenges in Industrial Production

Scaling DGA synthesis introduces multifaceted challenges:

  • Exothermicity: The ECH-aniline reaction releases ~120 kJ/mol, necessitating jacketed reactors with precise temperature control to prevent thermal runaway [1].
  • Purification Complexity: Residual ECH and chlorohydrins require vacuum distillation or molecular sieves, increasing production costs by 15–20% [5] [9].
  • Viscosity Management: DGA’s viscosity (150–200 cP at 25°C) complicates handling during bulk storage. Reactive diluents like phenyl glycidyl ether (PGE) are often co-synthesized to improve flow properties [1] [9].Recent advances include continuous-flow reactors that enhance heat transfer and reduce reaction time by 40%, though catalyst fouling remains an operational hurdle [4].

Properties

CAS Number

32144-31-3

Product Name

Diglycidylaniline

IUPAC Name

N,N-bis(oxiran-2-ylmethyl)aniline

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2

InChI Key

JAYXSROKFZAHRQ-UHFFFAOYSA-N

SMILES

C1C(O1)CN(CC2CO2)C3=CC=CC=C3

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC=CC=C3

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